2-Bromo-6-methylpyrimidin-4-amine
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Overview
Description
2-Bromo-6-methylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C5H6BrN3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methylpyrimidin-4-amine typically involves the bromination of 6-methylpyrimidin-4-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of a base like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Coupling Reactions:
Scientific Research Applications
2-Bromo-6-methylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules, including potential anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyrimidine: Similar structure but lacks the amino group at position 4.
6-Bromo-2-methylpyrimidin-4-amine: Similar structure but with different substitution patterns.
Uniqueness
2-Bromo-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and amino groups allows for versatile modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
2-bromo-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-3-2-4(7)9-5(6)8-3/h2H,1H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJQOUJNRVVLER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856504 |
Source
|
Record name | 2-Bromo-6-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416305-91-3 |
Source
|
Record name | 2-Bromo-6-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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